molecular formula C17H18ClNOS B296410 N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide

N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No. B296410
M. Wt: 319.8 g/mol
InChI Key: BGNDBJOYSGAITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide, also known as CB-13, is a synthetic cannabinoid receptor agonist that has been the subject of scientific research due to its potential therapeutic applications. This compound was first synthesized in 2008 and has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary targets of endocannabinoids in the human body.

Mechanism of Action

N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide exerts its effects by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain perception, appetite, and inflammation. By binding to these receptors, N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated its analgesic and anti-inflammatory properties, as well as its effects on appetite and metabolism. Additionally, N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide for lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, its synthetic nature and potential for toxicity may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could investigate its potential as an analgesic and anti-inflammatory agent, as well as its effects on appetite and metabolism. Finally, more research is needed to fully understand the potential risks and limitations of N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide as a research tool.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide involves several steps, including the reaction of 2-chlorobenzyl chloride with 4-methylthiophenol to form 2-chlorobenzyl 4-methylphenyl sulfide. This intermediate is then reacted with 3-bromopropionyl chloride to form the final product, N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide.

Scientific Research Applications

N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an analgesic, as it has been shown to have a high affinity for the CB1 receptor, which is involved in pain perception. Other studies have investigated its potential as an anti-inflammatory agent, as well as its effects on appetite and metabolism.

properties

Molecular Formula

C17H18ClNOS

Molecular Weight

319.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)sulfanylpropanamide

InChI

InChI=1S/C17H18ClNOS/c1-13-6-8-15(9-7-13)21-11-10-17(20)19-12-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3,(H,19,20)

InChI Key

BGNDBJOYSGAITR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCC(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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